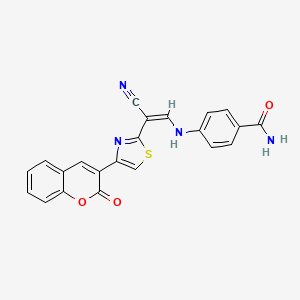![molecular formula C24H25ClFN3OS B2525501 3-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide CAS No. 1321788-63-9](/img/structure/B2525501.png)
3-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a synthetic molecule that has been studied for its potential inhibitory effects on tyrosinase, an enzyme implicated in melanin production . Overproduction of melanin is associated with several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease .
Synthesis Analysis
The synthesis of this compound involves the incorporation of the 3-chloro-4-fluorophenyl fragment into distinct chemotypes . The synthesis process is designed to establish profitable contact with the catalytic site of tyrosinase .Molecular Structure Analysis
The molecular structure of this compound includes a 3-chloro-4-fluorophenyl moiety, which is an important structural feature that improves the inhibition of tyrosinase . Docking analysis supports the high potency of this compound compared to reference compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of two precursors under Hantzsch thiazole synthesis conditions . This reaction yields the new compound .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on similar compounds has demonstrated potential antimicrobial activities. Mishra and Chundawat (2019) synthesized a series of compounds, including ones with piperazine and fluorophenyl groups, which showed potent activity against gram-negative bacterial strain P. aeruginosa and good inhibitory activity against S. aureus, H2 against P. aeruginosa, and F4 against E. coli. These compounds also showed good inhibitory activity against fungal strain C. albicans (Mishra & Chundawat, 2019).
Antidepressant Properties
Another study by Martínez et al. (2001) explored new 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual activity at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. This research highlights the relevance of such compounds in developing treatments for depression, showcasing their potential dual mechanism of action (Martínez et al., 2001).
Antiviral and Antimicrobial Activities
Reddy et al. (2013) discussed the synthesis of new urea and thiourea derivatives of piperazine doped with febuxostat, which exhibited promising antiviral activities and potent antimicrobial activity. Such findings suggest the chemical's utility in antiviral and antimicrobial research applications (Reddy et al., 2013).
Neuroleptic Agents
Research into compounds with structural similarities, including piperazine and fluorophenyl groups, indicates their potential as neuroleptic agents. A novel class of potential central nervous system agents, 3-phenyl-2-(1-piperazinyl)-5H-1-benzazepines, demonstrated neuroleptic-like activity, suggesting these compounds' relevance in studying neurological disorders (Hino et al., 1988).
Antifungal Activity
Wieczorek et al. (2014) investigated the fungicidal activity of 3-piperazine-bis(benzoxaborole) and its boronic acid analogue, revealing higher inhibitory activity towards filamentous fungi than standard antibiotics. This underscores the importance of such compounds in antifungal research (Wieczorek et al., 2014).
Mecanismo De Acción
Direcciones Futuras
The development of tyrosinase inhibitors represents a new challenge to identify new agents in pharmaceutical and cosmetic applications . The presence of the 3-chloro-4-fluorophenyl fragment in this compound is an important structural feature that could be leveraged in future research to improve the inhibition of tyrosinase .
Propiedades
IUPAC Name |
3-chloro-N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN3OS/c1-17(27-24(30)18-4-2-5-19(25)16-18)23(22-6-3-15-31-22)29-13-11-28(12-14-29)21-9-7-20(26)8-10-21/h2-10,15-17,23H,11-14H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGQLHZBWRYBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2525418.png)
![3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2525420.png)
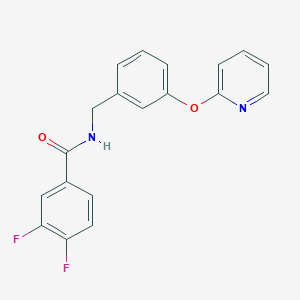
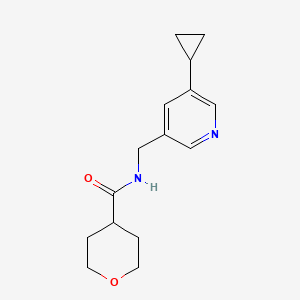
![Tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4'-oxane]-3-carboxylate](/img/structure/B2525424.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2525425.png)
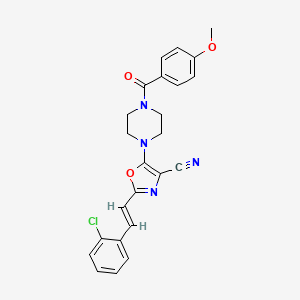
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2525430.png)


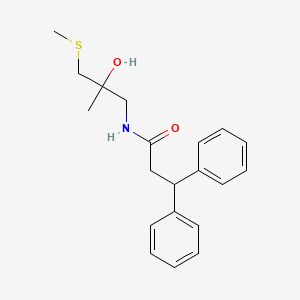
![8-(4-ethoxyphenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2525438.png)
![5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2525439.png)
